2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid
Description
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative characterized by a difluoromethyl group at position 2, a methoxy group at position 5, and a methyl group at position 1 (N-methyl substitution). This compound’s structural features are designed to modulate electronic, steric, and metabolic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H11F2NO3 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methoxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-15-8-4-3-6(18-2)5-7(8)9(12(16)17)10(15)11(13)14/h3-5,11H,1-2H3,(H,16,17) |
InChI Key |
HGAZCSOTTSSGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, such as palladium or copper, and specific solvents that facilitate the reaction. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carboxylic Acids
Structural Features and Substituent Effects
The table below compares substituents at key positions of the indole core for 2-(difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid and related compounds:
Key Observations:
- Position 1 : The target compound’s methyl group contrasts with the 4-chlorobenzoyl (Indomethacin) and 4-methoxyphenyl () substituents, which introduce bulkier, aromatic moieties. Methyl substitution may enhance metabolic stability compared to aryl groups .
- Position 2: The difluoromethyl group is unique to the target compound.
- Position 5 : Methoxy is conserved in Indomethacin and ’s compound, suggesting shared electronic effects (e.g., resonance donation).
Physicochemical Properties
Predicted properties based on substituent contributions and computational methods (e.g., density-functional theory (DFT) for logP and pKa estimation ):
Key Observations:
- Indomethacin’s higher logP (4.1) correlates with its 4-chlorobenzoyl group, which enhances hydrophobic interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
